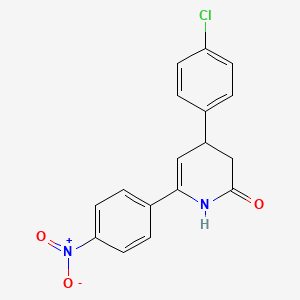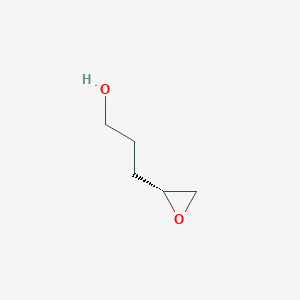
(R)-3-(Oxiran-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Oxiran-2-yl)propan-1-ol is a chiral compound that features an oxirane (epoxide) ring and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Oxiran-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the epoxidation of allyl alcohol using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at room temperature and yields the desired epoxide with high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of ®-3-(Oxiran-2-yl)propan-1-ol may involve the use of biocatalysts. For example, the use of Pseudomonas pseudoalcaligenes XW-40 has been reported to produce this compound with high enantiomeric excess and yield . This biocatalytic approach is advantageous due to its environmentally friendly nature and high selectivity.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-(Oxiran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the epoxide ring.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions to open the epoxide ring.
Major Products:
Oxidation: The major products include ®-3-(Oxiran-2-yl)propanal and ®-3-(Oxiran-2-yl)propanoic acid.
Reduction: The major product is ®-3,4-dihydroxybutanol.
Substitution: The products vary depending on the nucleophile used, resulting in compounds such as ®-3-(Amino-2-yl)propan-1-ol and ®-3-(Thiol-2-yl)propan-1-ol.
Aplicaciones Científicas De Investigación
®-3-(Oxiran-2-yl)propan-1-ol has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of biocatalysts.
Medicine: It is involved in the synthesis of chiral drugs, which are crucial for the treatment of various diseases.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of ®-3-(Oxiran-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity is exploited in the synthesis of chiral intermediates and the modification of biomolecules.
Comparación Con Compuestos Similares
(S)-3-(Oxiran-2-yl)propan-1-ol: The enantiomer of ®-3-(Oxiran-2-yl)propan-1-ol, which has similar chemical properties but different biological activities.
3-(Oxiran-2-yl)propan-1-ol: The racemic mixture of the compound, which lacks the enantioselectivity of the ®- and (S)-enantiomers.
2-(Oxiran-2-yl)ethanol: A structurally similar compound with a shorter carbon chain.
Uniqueness: ®-3-(Oxiran-2-yl)propan-1-ol is unique due to its high enantiomeric purity and its ability to serve as a versatile building block for the synthesis of various chiral intermediates. Its reactivity and selectivity make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C5H10O2 |
|---|---|
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
3-[(2R)-oxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C5H10O2/c6-3-1-2-5-4-7-5/h5-6H,1-4H2/t5-/m1/s1 |
Clave InChI |
SOGGLVJYVOCYTB-RXMQYKEDSA-N |
SMILES isomérico |
C1[C@H](O1)CCCO |
SMILES canónico |
C1C(O1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



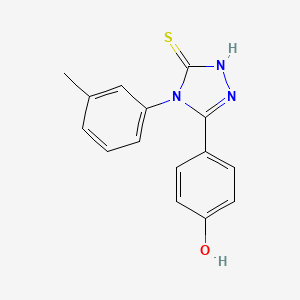
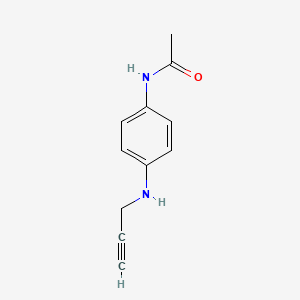
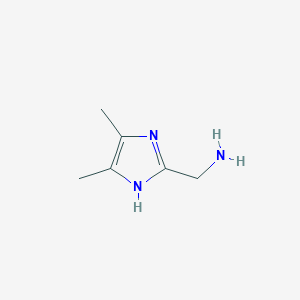
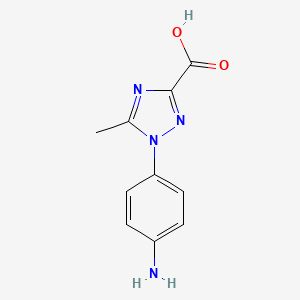

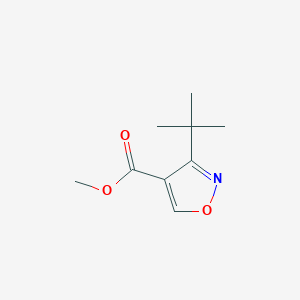

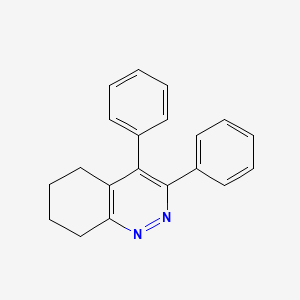
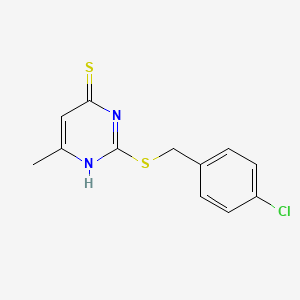
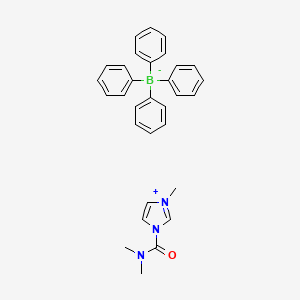
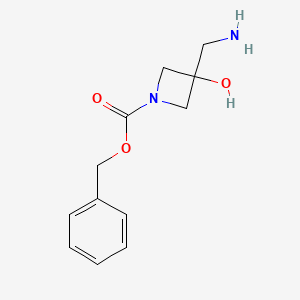
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
